sec-Butylsulfonyl fluoride
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Overview
Description
sec-Butylsulfonyl fluoride is an organosulfur compound with the molecular formula C4H9FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butylsulfonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of sec-butylsulfonyl chloride using potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 ether in acetonitrile . Another method includes the direct fluorosulfonylation of sec-butyl alcohol using sulfuryl fluoride (SO2F2) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale fluorination of sec-butylsulfonyl chloride using anhydrous hydrogen fluoride (HF) in a controlled environment. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
sec-Butylsulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to sec-butylsulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to sec-butylsulfonic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: sec-Butylsulfonamides, sec-butylsulfonates.
Reduction: sec-Butylsulfonamide.
Oxidation: sec-Butylsulfonic acid.
Scientific Research Applications
sec-Butylsulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sec-butylsulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. This interaction is particularly significant in enzyme inhibition, where the sulfonyl fluoride group reacts with serine or cysteine residues in the active site of enzymes, leading to irreversible inhibition . The molecular targets include serine proteases and other enzymes with nucleophilic active site residues.
Comparison with Similar Compounds
Similar Compounds
Nonafluorobutanesulfonyl fluoride: A perfluorinated analog with similar reactivity but higher stability and resistance to hydrolysis.
Methanesulfonyl fluoride: A smaller sulfonyl fluoride compound with similar inhibitory properties but different reactivity due to its smaller size.
Uniqueness
sec-Butylsulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike perfluorinated analogs, it is more prone to hydrolysis, making it suitable for applications where controlled reactivity is desired. Its sec-butyl group also provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C4H9FO2S |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
butane-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
InChI Key |
CDDJFZMEVWPGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)S(=O)(=O)F |
Origin of Product |
United States |
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